molecular formula C16H21NO4 B2650074 4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid CAS No. 2248325-52-0

4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

Cat. No. B2650074
CAS RN: 2248325-52-0
M. Wt: 291.347
InChI Key: TZKPSZKXANGNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid (DMPP) is a chemical compound that has been widely used in scientific research. It belongs to the class of piperidine carboxylic acids and is known for its unique pharmacological properties. In

Mechanism of Action

4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid binds to the ligand-binding site of nAChRs, causing the receptor to open and allowing ions to flow across the cell membrane. This results in depolarization of the cell and the activation of downstream signaling pathways. 4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is selective for certain subtypes of nAChRs and has been used to study their specific functions.
Biochemical and Physiological Effects:
4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has a range of biochemical and physiological effects, depending on the subtype of nAChR it activates. It has been shown to increase dopamine release in the brain, which may contribute to its effects on cognition and addiction. It also has muscle relaxant properties and has been used to treat muscle spasms and dystonia.

Advantages and Limitations for Lab Experiments

4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is a useful tool for studying nAChRs and their functions. It is a potent and selective agonist that can be used to activate specific subtypes of nAChRs. However, it has some limitations, including its short half-life and the fact that it can be toxic at high concentrations.

Future Directions

There are many potential future directions for research on 4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid. One area of interest is the development of new drugs that target nAChRs for the treatment of various diseases, including addiction and cognitive disorders. Another area of interest is the study of the structure and function of nAChRs using advanced imaging techniques. Finally, there is a need for further research on the safety and toxicity of 4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid and other nAChR agonists.

Synthesis Methods

4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4,4-dimethyl-1-phenylpiperidin-3-ol with di-tert-butyl dicarbonate in the presence of a base, such as triethylamine. The resulting product is then hydrolyzed to yield 4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid. Other methods include the use of phosgene and piperidine or the reaction of 4,4-dimethyl-1-phenylpiperidin-3-ol with chloroformates.

Scientific Research Applications

4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has been used extensively in scientific research as a tool for studying the function of nicotinic acetylcholine receptors (nAChRs). These receptors are involved in a variety of physiological processes, including muscle contraction, neurotransmitter release, and cognitive function. 4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is a potent agonist of nAChRs and has been used to study their structure and function. It has also been used to study the effects of nicotine and other drugs that act on nAChRs.

properties

IUPAC Name

4,4-dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2)8-9-17(10-13(16)14(18)19)15(20)21-11-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKPSZKXANGNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.